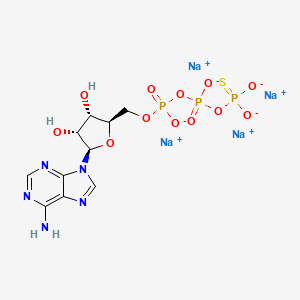

Adenosine-5'-O-(3-thiotriphosphate) (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is a modified nucleotide that serves as a stable analog of adenosine triphosphate (ATP). This compound is known for its resistance to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical and physiological studies. It is often used to investigate the role of ATP in various cellular processes, including signal transduction, enzyme activity, and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) typically involves the thiophosphorylation of adenosine monophosphate (AMP) or adenosine diphosphate (ADP). One common method includes the reaction of AMP or ADP with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or acetonitrile, and the product is purified using chromatographic techniques[2][2].

Industrial Production Methods

Industrial production of Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) involves large-scale synthesis using automated synthesizers and high-throughput purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and reliability of the compound[2][2].

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) undergoes various chemical reactions, including:

Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various adenosine derivatives, while hydrolysis results in the formation of adenosine and thiophosphate .

Scientific Research Applications

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study the activity of ATP-dependent enzymes.

Biology: Employed in studies of signal transduction pathways, particularly those involving purinergic receptors.

Medicine: Investigated for its potential therapeutic effects in conditions related to ATP metabolism and signaling.

Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) exerts its effects by mimicking the action of ATP. It binds to ATP-dependent enzymes and receptors, activating or inhibiting their activity. The compound is particularly effective in studies involving purinergic receptors, where it acts as an agonist or antagonist, modulating intracellular signaling pathways. The thiophosphate group enhances the stability of the compound, allowing for prolonged activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Adenosine-5’-O-(3-thiotriphosphate) (tetralithium salt): Another stable analog of ATP, used in similar applications.

Adenosine-5’-O-(2-thiotriphosphate) (sodium salt): A related compound with a thiophosphate group at a different position.

Adenosine-5’-O-(3-thiotriphosphate) (tetrasodium salt): Similar in structure and function, but with different counterions.

Uniqueness

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) is unique due to its specific thiophosphate modification, which provides resistance to enzymatic hydrolysis. This stability makes it particularly valuable in long-term studies and applications where prolonged activity is required. Additionally, the sodium salt form offers specific solubility and handling advantages compared to other counterions .

Properties

Molecular Formula |

C10H12N5Na4O12P3S |

|---|---|

Molecular Weight |

611.18 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |

InChI |

InChI=1S/C10H16N5O12P3S.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

InChI Key |

PBVFEDMHGRBQSV-KWIZKVQNSA-J |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)

![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)

![3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine; 2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol](/img/structure/B14089421.png)

![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)

![1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)